(5-methyl-1H-pyrazol-1-yl)acetic acid
Overview
Description
“(5-methyl-1H-pyrazol-1-yl)acetic acid” is a research chemical with the molecular formula C6H8N2O2 and a molecular weight of 140.14 . It’s also known by the IUPAC name 2-(5-methylpyrazol-1-yl)acetic acid .
Molecular Structure Analysis
The InChI key for “(5-methyl-1H-pyrazol-1-yl)acetic acid” is ZRXVSPAUYVSVNR-UHFFFAOYSA-N . The InChI string is InChI=1S/C6H8N2O2/c1-5-2-3-7-8(5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis
The boiling point of “(5-methyl-1H-pyrazol-1-yl)acetic acid” is 302.5 ℃ at 760 mmHg, and its density is 1.27 g/cm3 .Scientific Research Applications
Proteomics Research
“(5-methyl-1H-pyrazol-1-yl)acetic acid” is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in experiments to understand protein behavior and interactions.
Synthesis of Bioorganic Compounds
Pyrazole derivatives, including “(5-methyl-1H-pyrazol-1-yl)acetic acid”, are influential in the synthesis of bioorganic compounds . They are used as synthetic intermediates in preparing chemicals relevant to biological, physical-chemical, material science, and industrial fields .
Development of Pharmaceuticals
Pyrazole derivatives are known for their diverse biological properties. They can be used in the development of new pharmaceuticals . The specific biological activity would depend on the nature of the substituent groups in the pyrazole ring .
Material Science
Pyrazole compounds have applications in material science . They can be used in the synthesis of materials with specific properties, such as polymers or advanced functional materials.
Industrial Chemistry
In industrial chemistry, pyrazole derivatives can be used in the synthesis of dyes, agrochemicals, and other industrially important chemicals .
Photophysical Properties
Pyrazoles exhibit interesting photophysical properties . They can be used in the development of optoelectronic devices, fluorescent probes, and other applications where control over light-matter interaction is required .
properties
IUPAC Name |
2-(5-methylpyrazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5-2-3-7-8(5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXVSPAUYVSVNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426993 | |
Record name | (5-methyl-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
180741-44-0 | |
Record name | (5-methyl-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Methyl-1H-pyrazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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